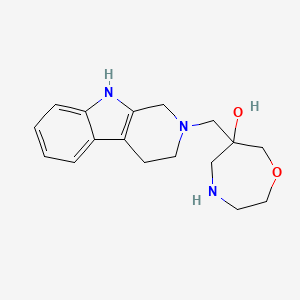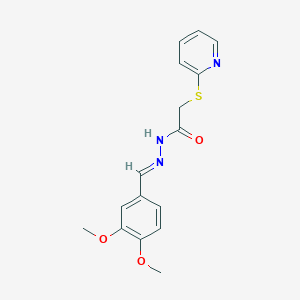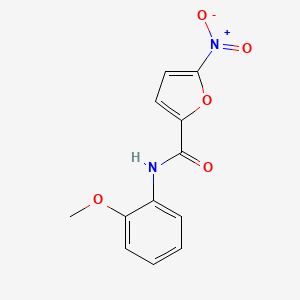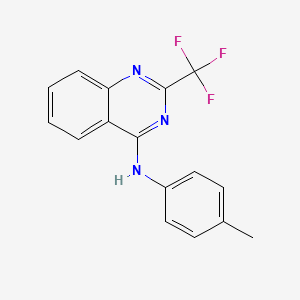
N-(4-methylphenyl)-2-(trifluoromethyl)-4-quinazolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazolinamine derivatives, including N-(4-methylphenyl)-2-(trifluoromethyl)-4-quinazolinamine, are of significant interest in medicinal chemistry due to their diverse biological activities. These compounds are synthesized for various pharmacological investigations, particularly as antihistaminic agents, among other activities.
Synthesis Analysis
The synthesis of quinazolinamine derivatives often involves cyclization reactions of hydrazino-quinazolinone with one-carbon donors or electrophiles. For example, the synthesis of 1-substituted-4-(2-methylphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones was achieved by cyclization of 2-hydrazino-3-(2-methylphenyl)-3H-quinazolin-4-one with various one-carbon donors (Alagarsamy et al., 2008).
Molecular Structure Analysis
The molecular structure of quinazolinamine derivatives is characterized by X-ray diffraction methods, confirming the planarity of the quinazoline moiety and its substituents. This structural feature is crucial for the biological activity of these compounds (Rajnikant et al., 2001).
Applications De Recherche Scientifique
Synthesis and Antiviral Activity
A study detailed the synthesis of new (quinazolin-4-ylamino)methylphosphonates via microwave irradiation, with some compounds exhibiting antiviral activities against Tobacco mosaic virus (TMV) (Luo et al., 2012).
Hypolipidemic Activities
Research on novel 2-[4-[(diethoxyphosphoryl)methyl]phenyl]quinazolines and 4(3H)-quinazolinones, including derivatives, demonstrated hypolipidemic effects by increasing lipoprotein lipase activity and reducing triglyceride and cholesterol levels (Kurogi et al., 1996).
Antibacterial Activity
A series of N2,N4-disubstituted quinazoline-2,4-diamines were synthesized and tested against multidrug-resistant Staphylococcus aureus, identifying compounds with low micromolar minimum inhibitory concentrations (MICs) (Van Horn et al., 2014).
Antitumor and Antimalarial Properties
Another study synthesized 6-[(phenylamino)methyl]-2,4-quinazolinediamines with potent antimalarial, antibacterial, and antitumor activities, highlighting trimetrexate for its broad spectrum of antitumor effects (Elslager et al., 1983).
Optoelectronic Material Applications
Quinazolines have been extensively researched for their applications in electronic devices, luminescent elements, and photoelectric conversion elements due to their electroluminescent properties. This includes the creation of novel materials for organic light-emitting diodes and colorimetric pH sensors (Lipunova et al., 2018).
H1-Antihistaminic Agents
Research on novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones has shown promising results as H1-antihistaminic agents, offering protection against histamine-induced bronchospasm in guinea pigs (Alagarsamy et al., 2007).
Antimicrobial, Analgesic, and Anti-inflammatory Activities
A novel series of quinazoline-4-one/4-thione derivatives were synthesized and screened for antimicrobial, analgesic, and anti-inflammatory properties, revealing compounds with significant activity profiles (Dash et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4-methylphenyl)-2-(trifluoromethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3/c1-10-6-8-11(9-7-10)20-14-12-4-2-3-5-13(12)21-15(22-14)16(17,18)19/h2-9H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHDEIXIJLOYSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5550517.png)
![1-(2-methoxyphenyl)-5-methyl-4-[3-(3-thienyl)propanoyl]-2-piperazinone](/img/structure/B5550520.png)
![(1S*,5R*)-3-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5550523.png)

![1-(2-methoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B5550535.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}acetamide](/img/structure/B5550539.png)
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-furoyl)-1,4-diazepane](/img/structure/B5550541.png)
![4-bromo-2-[1,2,4]triazolo[4,3-a]quinolin-1-ylphenol](/img/structure/B5550550.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5550565.png)
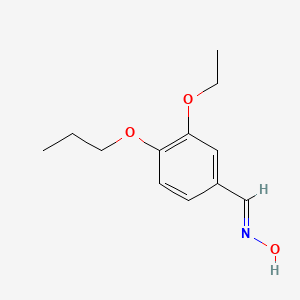
![3-[5-methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5550569.png)
